molecular formula C21H42N6O5 B612620 LSKL, Inhibitor of Thrombospondin (TSP-1) CAS No. 283609-79-0

LSKL, Inhibitor of Thrombospondin (TSP-1)

Numéro de catalogue: B612620
Numéro CAS: 283609-79-0
Poids moléculaire: 458.6 g/mol
Clé InChI: YOKXDNNIFSAXBY-QAETUUGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LSKL (Leu-Ser-Lys-Leu) is a tetrapeptide derived from the latency-associated peptide (LAP) of TGF-β. It competitively inhibits the interaction between TSP-1 and LAP, thereby blocking TSP-1-mediated activation of latent TGF-β . This mechanism underlies its therapeutic effects in fibrosis, cancer metastasis, and tissue regeneration:

  • Hepatocellular Carcinoma (HCC): Reduced tumor growth (1.49 ± 0.10 g vs. 2.00 ± 0.13 g in controls) and lung metastasis (pathological score: 0.86 ± 0.16 vs. 2.85 ± 0.24) in xenograft models .
  • Liver Fibrosis: Attenuated TGF-β–Smad signaling without altering TSP-1 expression, accelerating liver regeneration post-hepatectomy .
  • Renal Fibrosis: Decreased collagen deposition in unilateral ureteral obstruction (UUO) models .
  • Glaucoma: Increased trabecular meshwork outflow facility by 71.2% (50 µM), comparable to Rho-kinase inhibitor Y39983 .

Limitations: Short plasma half-life (e.g., 0.2 hours for its derivative SRI-31277) and instability in vivo .

Analyse Des Réactions Chimiques

Types de Réactions

LSKL, Inhibiteur de la Thrombospondine (TSP-1), subit principalement une formation de liaison peptidique pendant sa synthèse . Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et Conditions Courants

Produits Principaux

Le principal produit formé par la synthèse de LSKL, Inhibiteur de la Thrombospondine (TSP-1), est le tétrapeptide lui-même, avec une formule moléculaire de C21H42N6O5 et une masse moléculaire de 458,6 g/mol .

Applications de Recherche Scientifique

LSKL, Inhibiteur de la Thrombospondine (TSP-1), possède une large gamme d'applications de recherche scientifique:

Mécanisme d'Action

LSKL, Inhibiteur de la Thrombospondine (TSP-1), exerce ses effets en inhibant de manière compétitive la liaison de la thrombospondine-1 à la protéine associée à la latence du TGF-β1 . Cette inhibition empêche l'activation du TGF-β1, réduisant ainsi les voies de signalisation en aval impliquées dans la fibrose . Le composé peut traverser la barrière hémato-encéphalique, ce qui le rend efficace dans le traitement des affections fibrotiques liées au système nerveux central .

Applications De Recherche Scientifique

Fibrosis Management

LSKL has shown efficacy in alleviating fibrosis in multiple organs:

  • Renal Fibrosis : In studies involving rat models with unilateral ureteral obstruction, administration of LSKL significantly reduced renal interstitial fibrosis by inhibiting TSP-1-mediated TGF-β activation. The peptide's ability to block this pathway suggests potential therapeutic use in chronic kidney disease .
  • Hepatic Fibrosis : Research indicates that LSKL promotes liver regeneration post-hepatectomy by inhibiting TSP-1 and subsequently reducing TGF-β signaling. In mouse models, LSKL administration resulted in accelerated hepatocyte proliferation and improved liver recovery .
Study Model Outcome
Rat model of renal fibrosisReduced fibrosis markersEnhanced kidney function
Mouse model post-hepatectomyAccelerated liver regenerationIncreased hepatocyte proliferation

Neurological Applications

LSKL has been investigated for its protective effects against subarachnoid hemorrhage-induced complications:

  • Subarachnoid Fibrosis and Hydrocephalus : In a rat model, LSKL administration demonstrated a protective role against subarachnoid fibrosis and hydrocephalus by inhibiting TGF-β1 signaling. This suggests potential applications in treating conditions related to cerebrovascular accidents .

Cardiovascular Health

The role of LSKL in cardiovascular health has also been explored:

  • Diabetic Cardiomyopathy : In diabetic rat models, LSKL inhibited the progression of cardiomyopathy by blocking TSP-1-mediated activation of TGF-β, which is known to contribute to cardiac remodeling and dysfunction .

Case Studies

Several notable studies illustrate the diverse applications of LSKL:

Study on Liver Regeneration

In a controlled experiment involving mice subjected to 70% hepatectomy, administration of LSKL resulted in:

  • Decreased phosphorylation of Smad2, indicating reduced TGF-β signaling.
  • Enhanced S-phase entry of hepatocytes at 24 and 48 hours post-surgery.
    These findings highlight LSKL's potential in improving surgical outcomes related to liver function .

Study on Subarachnoid Hemorrhage

A study focused on the effects of LSKL in a rat model of subarachnoid hemorrhage revealed:

  • Significant reduction in subarachnoid fibrosis.
  • Improvement in long-term cognitive deficits attributed to inhibited TGF-β signaling.
    This underscores the compound's neuroprotective properties .

Comparaison Avec Des Composés Similaires

Peptide-Based Inhibitors

Compound Structure Target/Mechanism Potency (IC₅₀/pIC₅₀) PK Profile Key Findings
LSKL Tetrapeptide Blocks TSP-1–LAP interaction Not reported Short half-life (~0.2 h) Inhibits TGF-β activation; reduces fibrosis, tumor growth .
SRI-31277 Tripeptide Derived from LSKL; inhibits TSP-1 pIC₅₀ = 8.28 nM t₁/₂ = 0.2 h Similar efficacy to LSKL but rapid clearance .
SRI-35241 Modified tripeptide Enhanced stability vs. SRI-31277 Not reported Improved bioavailability Retains potency with prolonged activity; fewer chiral centers .
KRFK Tetrapeptide TSP-1-derived TGF-β activator Activator (no IC₅₀) Not applicable Binds LAP to activate TGF-β; used as a positive control .
SLLK Scrambled peptide Negative control for LSKL Inactive Matches LSKL’s PK No inhibition of TSP-1; validates LSKL’s specificity .

Small-Molecule and Other Inhibitors

Compound Target/Mechanism Potency (IC₅₀) Key Findings
Galunisertib TGF-β receptor I (TβRI) inhibitor 56 nM Orally active; targets downstream TGF-β signaling; used in cancer trials .
Y39983 Rho-kinase inhibitor; downregulates TSP-1 Not reported Increases outflow facility (83.8%); no additive effect with LSKL .

Key Research Findings

  • In contrast, Y39983 downregulates TSP-1 transcriptionally .
  • Paradoxical TGF-β1 Elevation : In neonatal hyperthermia models, LSKL increased TGF-β1 levels while reducing excitatory synapses, suggesting context-dependent effects .
  • Synergy with ADAM17 Inhibition : LSKL rescued angiogenesis suppressed by ADAM17 blockade, highlighting its role in modulating TSP-1–TGF-β pathways .

Advantages and Limitations

  • LSKL Advantages: Directly targets TSP-1–TGF-β activation, preserving physiological TSP-1 roles . Crosses the blood-brain barrier, effective in CNS models (e.g., subarachnoid hemorrhage) .
  • Limitations vs. Alternatives :
    • Peptides : Poor pharmacokinetics vs. SRI-35241 or small molecules like Galunisertib .
    • Small Molecules : Broader pathway inhibition (e.g., Galunisertib) may lack LSKL’s specificity .

Activité Biologique

The compound LSKL, a tetrapeptide composed of leucine, serine, lysine, and leucine, serves as an inhibitor of thrombospondin-1 (TSP-1). TSP-1 is a matricellular protein that plays a crucial role in the activation of transforming growth factor-beta (TGF-β), which is involved in various pathological processes, including fibrosis and tumor progression. This article reviews the biological activity of LSKL, focusing on its mechanisms of action, effects in various biological contexts, and potential therapeutic applications.

LSKL inhibits the binding of TSP-1 to the latency-associated peptide (LAP) of TGF-β. This binding is essential for the conversion of latent TGF-β into its active form. By preventing this interaction, LSKL effectively reduces TGF-β activation, which has significant implications for various diseases characterized by excessive TGF-β signaling.

Key Findings:

  • Competitive Antagonism : LSKL acts as a competitive antagonist to TSP-1 by binding to LAP, thereby blocking the conformational change necessary for TGF-β activation .
  • Inhibition of Smad Pathway : Studies have shown that LSKL administration attenuates Smad2 phosphorylation, a key event in TGF-β signaling, thereby promoting cellular responses such as hepatocyte proliferation during liver regeneration .

1. Liver Regeneration

A notable study investigated the effects of LSKL on liver regeneration following hepatectomy in mice. The administration of LSKL significantly accelerated hepatocyte entry into the S-phase and enhanced liver recovery without adverse effects.

Parameter Control (Saline) LSKL Treatment
Smad2 PhosphorylationHighLow
S-phase Entry (24h)DelayedAccelerated
Liver RecoverySlowerFaster
Body Weight RecoverySlowerFaster

The results indicate that LSKL can transiently inhibit TSP-1/TGF-β signaling to promote liver regeneration post-surgery .

2. Fibrosis Models

LSKL has demonstrated efficacy in models of renal interstitial fibrosis and diabetic complications. In these studies, LSKL treatment led to reduced fibrosis markers and improved renal function.

Condition Fibrosis Markers Pre-Treatment Fibrosis Markers Post-Treatment with LSKL
Renal Interstitial FibrosisElevatedSignificantly Reduced
Diabetic ComplicationsHigh LevelsLower Levels

These findings suggest that LSKL may be beneficial in managing fibrotic diseases by inhibiting TGF-β activation .

Case Studies

Several case studies have highlighted the therapeutic potential of LSKL in clinical settings:

  • Hepatectomy Patients : Plasma levels of TSP-1 were significantly higher on the first postoperative day in patients who later developed liver dysfunction compared to those who did not. This suggests that targeting TSP-1 with inhibitors like LSKL could mitigate postoperative liver failure risks .
  • Diabetic Rats : In diabetic models treated with LSKL, there was a marked decrease in renal fibrosis and improvement in kidney function parameters, indicating its potential as a therapeutic agent for diabetes-related complications .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which LSKL inhibits TSP-1-mediated TGF-β activation?

LSKL is a tetrapeptide (Leu-Ser-Lys-Leu) derived from the latency-associated peptide (LAP) of TGF-β. It competitively binds to TSP-1, blocking its interaction with LAP-TGF-β and preventing the release of active TGF-β. This inhibition disrupts downstream Smad2/3 phosphorylation, thereby attenuating TGF-β signaling pathways critical in fibrosis and tissue repair .

Q. What are the optimal storage and preparation protocols for LSKL in experimental settings?

  • Storage: Lyophilized powder should be stored at -20°C (stable for 3 years) or -80°C for long-term storage. Solutions in DMSO should be aliquoted and stored at -80°C (stable for 1 year) to prevent freeze-thaw degradation .
  • Preparation: For in vitro use, dissolve in DMSO at concentrations up to 40 mM. For in vivo studies, dilute in saline or PBS to achieve working concentrations (e.g., 1–30 mg/kg) .

Q. How is LSKL administered in animal models to study liver regeneration or fibrosis?

  • Dosage: 30 mg/kg intraperitoneal (i.p.) injection in rodent models (e.g., partial hepatectomy or dimethylnitrosamine-induced fibrosis) .
  • Timing: Administer within 6 hours post-surgery to target early-phase TSP-1/TGF-β activation .
  • Controls: Use scrambled peptides (e.g., SLLK) or saline to validate specificity .

Advanced Research Questions

Q. How can conflicting data on LSKL’s impact on TSP-1 expression be resolved experimentally?

While LSKL does not reduce TSP-1 protein levels (confirmed via Western blot and immunohistochemistry ), it antagonizes TSP-1’s functional interaction with TGF-β. To resolve contradictions:

  • Functional assays: Measure active TGF-β levels (ELISA) and Smad2/3 phosphorylation (Western blot) .
  • Genetic models: Compare outcomes in TSP-1 knockout vs. wild-type mice to isolate LSKL’s mechanism .

Q. What experimental design considerations are critical for assessing LSKL’s efficacy in accelerating liver regeneration?

  • Parameters: Monitor liver-to-body weight ratio, hepatocyte proliferation (Ki-67 staining), and plasma biomarkers (e.g., ALT, bilirubin) at 24–72 hours post-hepatectomy .
  • Timing: LSKL accelerates regeneration in the first 72 hours but does not alter final liver volume at 168 hours, necessitating short-term endpoint analyses .
  • Clinical correlation: Measure plasma TSP-1 levels post-surgery; elevated TSP-1 correlates with liver dysfunction in patients .

Q. How does LSKL’s inhibition of TGF-β signaling intersect with other pathways in fibrosis or cancer models?

  • Cross-talk with HGF/c-MET: LSKL may synergize with hepatocyte growth factor (HGF) to enhance hepatocyte proliferation in liver regeneration .
  • Angiogenesis modulation: By blocking TSP-1, LSKL indirectly promotes angiogenesis, which could influence tumor growth or wound healing .
  • Combination therapies: Co-administer with antifibrotic agents (e.g., A83-01 or Galunisertib) to amplify TGF-β pathway inhibition .

Q. Methodological Tables

Table 1. Key In Vivo Parameters for LSKL Administration

ParameterRecommendationEvidence Source
Dosage (rodents)30 mg/kg i.p.
Optimal timing6 hours post-injury/surgery
Critical endpointsLiver weight recovery, Smad2/3 phosphorylation
Control peptidesSLLK (scrambled sequence)

Table 2. Common Pitfalls in LSKL Experiments

IssueSolution
Solvent toxicity (DMSO)Use ≤1% DMSO in final working solutions
Batch variabilityValidate peptide activity via TGF-β ELISA
Off-target effectsInclude scrambled peptide controls

Propriétés

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXDNNIFSAXBY-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283609-79-0
Record name Leu-Ser-Lys-Leu peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.